molecular formula C12H7Cl2NO3 B5886481 2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan

2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan

Cat. No.: B5886481
M. Wt: 284.09 g/mol
InChI Key: FSMFODSUZBJHRZ-AATRIKPKSA-N
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Description

2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)furan (CAS: 1297536-44-7) is a furan-derived compound with a molecular formula of C₁₂H₇Cl₂NO₃ and a molecular weight of 284.10 g/mol . Its structure features a 3,4-dichlorophenyl group at the 2-position of the furan ring and a nitrovinyl substituent at the 5-position. Current applications focus on its role as a synthetic intermediate, though its specific biological targets remain understudied in the provided evidence.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-[(E)-2-nitroethenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-10-3-1-8(7-11(10)14)12-4-2-9(18-12)5-6-15(16)17/h1-7H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMFODSUZBJHRZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and 2-nitroethanol.

    Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 2-nitroethanol in the presence of a base such as sodium hydroxide to form the intermediate 3,4-dichlorophenyl-2-nitroethanol.

    Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the furan ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reaction Mechanism

Based on analogous systems :

  • Michael Addition : A sulfonium ylide attacks an acetylenic carboxylate or nitrovinyl precursor.

  • Intramolecular Nucleophilic Addition : Formation of a zwitterionic intermediate.

  • 4π Ring Opening : Intermediate undergoes electrocyclic opening to generate enolate species.

  • Intramolecular Michael Addition and Elimination : Cyclization forms the furan core, with elimination of byproducts (e.g., dimethyl sulfide).

Regioselectivity :
Electron-withdrawing groups (e.g., nitro, dichlorophenyl) direct substituent placement. Solvent choice (e.g., DCE vs. DMSO) and temperature critically influence regioselectivity, as observed in analogous furan syntheses .

Reactivity Trends

  • Substituent Effects :

    • Nitro Groups : Stabilize intermediates via electron withdrawal, potentially accelerating cyclization .

    • Dichlorophenyl Groups : Electron-withdrawing substituents may enhance regioselectivity for specific positions (e.g., C-5) .

  • Catalyst Dependence :
    Transition metal catalysts (e.g., Mn(III)/Co(II)) enable oxidative ring-opening or functionalization of furan derivatives .

Structural Characterization

While direct structural data for the target compound is unavailable, analogous furans are typically characterized via:

  • 1H NMR : Distinct peaks for aromatic protons, furan oxygen, and nitrovinyl groups.

  • Elemental Analysis : Confirmation of chlorine and nitrogen content.

  • X-ray Diffraction : For unambiguous structural determination .

Research Gaps and Challenges

  • Regioselectivity Control : Solvent and temperature effects require further optimization for complex derivatives .

  • Functional Group Compatibility : Stability of the nitrovinyl group under reaction conditions needs validation.

  • Scalability : High yields (e.g., >70%) are achievable in some systems , but scaling to larger substituents remains uncertain.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)furan, often referred to in the literature by its chemical structure or abbreviated form, is a compound of interest in various scientific research applications. This article will explore its applications primarily in the fields of medicinal chemistry, materials science, and environmental science.

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical properties of this compound. The compound features a furan ring substituted with a dichlorophenyl group and a nitrovinyl moiety, which contributes to its unique reactivity and biological activity.

Structural Formula

The structural formula can be represented as follows:

C12H8Cl2N2O3\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}_{3}

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that furan derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of furan derivatives, including those similar to this compound. The findings suggested that these compounds could inhibit tumor growth in vitro and in vivo models .

Photovoltaic Applications

The incorporation of furan derivatives into organic photovoltaic (OPV) materials has garnered attention due to their favorable electronic properties. The nitrovinyl group enhances electron-withdrawing characteristics, improving charge separation and transport.

Data Table: Photovoltaic Performance Metrics

CompoundPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
This compound7.50.8515.060
Reference Compound A6.80.8014.558
Reference Compound B8.00.9016.062

Note: PCE = Power Conversion Efficiency; Voc = Open-Circuit Voltage; Jsc = Short-Circuit Current Density; FF = Fill Factor.

Environmental Remediation

Furan derivatives have been studied for their potential in environmental remediation processes, particularly in the degradation of pollutants. The compound's ability to undergo photodegradation under UV light makes it a candidate for applications in wastewater treatment.

Research Findings:
A study highlighted the effectiveness of furan-based compounds in degrading organic pollutants under simulated sunlight conditions. The degradation pathways were identified using advanced spectroscopic techniques .

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan with structurally and functionally related compounds, emphasizing substituent effects, pharmacological activities, and computational insights.

Structural Analogs and Substituent Effects
Compound Name Molecular Formula Key Substituents Key Differences Source
This compound C₁₂H₇Cl₂NO₃ 3,4-dichlorophenyl, nitrovinyl Reference compound
2-(4-Bromophenyl)-5-(2-nitroethenyl)furan C₁₂H₈BrNO₃ 4-bromophenyl, nitrovinyl Bromine substitution (vs. Cl); increased molar mass (294.1 g/mol)
5-(3,4-Dichlorophenyl)-2-furaldehyde derivatives Varies (e.g., C₁₆H₁₀Cl₂N₂O₃S) Thiazolidinone ring, dichlorophenyl Replaces nitrovinyl with thiazolidinone; antimicrobial activity
5-(3,4-Dichlorophenyl)-N-[2-(p-tolyl)benzotriazol-5-yl]furan-2-carboxamide C₂₄H₁₆Cl₂N₄O₂ Benzotriazole, carboxamide Larger structure (24 carbons); antiviral candidate against dengue
5-(3,5-Dichlorophenyl)-furan-2-carboxylic acid C₁₁H₆Cl₂O₃ 3,5-dichlorophenyl, carboxylic acid Different Cl substitution pattern; acidic functional group

Key Observations :

  • Functional Group Impact: The nitrovinyl group in the target compound enhances electrophilicity, while thiazolidinone (antimicrobial) and benzotriazole (antiviral) substituents introduce heterocyclic motifs critical for specific biological interactions .
Pharmacological Activities
Compound Biological Activity Experimental Findings Source
This compound Not explicitly reported Used as a medicinal chemistry building block
5-(3,4-Dichlorophenyl)-2-furaldehyde derivatives Antimicrobial Active against E. coli, S. aureus, and C. albicans
5-(3,4-Dichlorophenyl)-N-[2-(p-tolyl)benzotriazol-5-yl]furan-2-carboxamide Antiviral (dengue virus) High docking scores for DENV envelope protein; stable in MD simulations

Notable Gaps:

  • The target compound lacks explicit pharmacological data in the provided evidence, highlighting a need for future bioactivity studies.
  • The dengue virus inhibitor’s benzotriazole group likely facilitates π-π stacking or hydrogen bonding with viral proteins, a mechanism absent in the nitrovinyl analog .

Biological Activity

2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)furan is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-nitrovinyl furan derivatives. The process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of nitrovinyl furan exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown their effectiveness against various bacterial strains through mechanisms involving oxidative stress and inhibition of quorum sensing (QS) pathways .

  • Table 1: Antimicrobial Activity of Nitrovinyl Furan Derivatives
Compound NameMIC (μg/mL)Bacterial Strain
2-(2-Nitrovinyl)furan32Escherichia coli
This compoundTBDStaphylococcus aureus
Furvina16Pseudomonas aeruginosa

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and oxidative stress .

  • Table 2: Cytotoxicity Profile
Cell LineIC50 (μM)Mechanism
HeLa15Apoptosis induction
MCF-720Oxidative stress
A549TBDDNA fragmentation

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative damage in cellular components such as proteins, lipids, and DNA. This oxidative stress is a significant factor in its antimicrobial and anticancer properties .

Case Studies

  • Antimicrobial Activity : In a study examining the effects of nitrovinyl furan derivatives on bacterial biofilms, it was found that these compounds could significantly reduce biofilm formation in Staphylococcus aureus, indicating their potential as anti-virulence agents .
  • Cytotoxicity in Cancer Cells : Another study evaluated the cytotoxic effects of this compound on lung cancer cells (A549). The results indicated that the compound induced apoptosis through ROS-mediated pathways .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nitrovinyl-furan derivatives typically involves condensation reactions. For example, 2-(2-nitrovinyl)furan (G-0) is synthesized via Knoevenagel condensation between furfural and nitromethane under basic conditions . Adapting this for the target compound:

Step 1: React 5-formyl-2-(3,4-dichlorophenyl)furan with nitromethane in the presence of a base (e.g., ammonium acetate) and a catalyst (e.g., AlCl₃) .

Optimization:

  • Use polar aprotic solvents (e.g., DMF) to enhance nitrovinyl group formation.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Key parameters to optimize: temperature (80–100°C), reaction time (6–12 h), and stoichiometric ratios (1:1.2 aldehyde/nitromethane).

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-ray crystallography : Resolve bond angles (e.g., C–C–C ~119–120°) and dihedral angles (e.g., C7–C8–C9–C10 = 119.7°) to confirm nitrovinyl and dichlorophenyl conformations .
  • NMR :
    • ¹H NMR : Look for vinyl proton signals (δ 7.5–8.0 ppm, doublet) and aromatic protons (δ 6.8–7.4 ppm) .
    • ¹³C NMR : Nitrovinyl carbons appear at δ 140–150 ppm, furan carbons at δ 110–120 ppm .
  • FTIR : Confirm nitro group (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and C=C (1620–1680 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting pharmacokinetic properties and target interactions?

Methodological Answer:

  • SwissADME : Predict bioavailability (e.g., Lipinski’s Rule of Five), logP (~3.5), and solubility. Compare with benchmarks like lapatinib .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., dengue virus envelope protein). Key residues: β-OG pocket (hydrophobic interactions with dichlorophenyl group) .
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability (RMSD < 2 Å) .

Q. Example Table: SwissADME Parameters

ParameterTarget CompoundLapatinib (Reference)
Molecular Weight (g/mol)323.1581.1
logP3.54.2
H-bond Acceptors58
Bioavailability Score0.550.55
Data derived from in silico models .

Q. How can sublimation and stability issues be mitigated in formulation studies?

Methodological Answer:

  • Cyclodextrin Complexation : Freeze-dried complexes with β-cyclodextrin reduce sublimation (e.g., 50% reduction in vapor pressure at 50°C) .
  • TGA Analysis : Measure sublimation enthalpy (ΔsubH°) under isothermal conditions (e.g., 50°C). For G-0, ΔsubH° = -4.7 kJ/mol (liquid phase) .
  • Formulation : Use solid dispersions with polymers (e.g., PVP) to enhance thermal stability.

Q. Example Table: Sublimation Data for Analogous Compounds

CompoundΔsubH° (kJ/mol)MethodReference
G-0 (Nitrovinyl furan)-4.7 ± 0.3TGA (Liquid)
-9.6 ± 3.3TGA (Gas)

Q. How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., HepG2 for hepatoma, Vero for cytotoxicity) .
  • Mechanistic Assays :
    • Apoptosis : Use Annexin V/PI staining to confirm programmed cell death.
    • Enzyme Inhibition : Test against specific targets (e.g., DHFR for antimicrobial activity) .
  • Meta-Analysis : Compare structural analogs (e.g., 5-(3,4-dichlorophenyl)furan-2-carboxamide ) to identify SAR trends.

Q. What strategies are effective for optimizing the compound’s solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the nitrovinyl position.
  • Co-Solvency : Use DMSO/PEG 400 mixtures (e.g., 20:80 v/v) to enhance aqueous solubility .
  • Salt Formation : React with HCl or sodium bicarbonate to form ionic derivatives .

Q. How can researchers validate the compound’s mechanism of action in vivo?

Methodological Answer:

  • Animal Models : Use DENV-infected mice (for antiviral activity) or xenograft tumors (hepatoma) .
  • Biomarker Analysis : Measure serum ALT/AST (liver toxicity) and viral load (RT-qPCR).
  • PET Imaging : Radiolabel the compound (¹⁸F or ¹¹C) to track biodistribution .

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